5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-[(4-Fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 667437-43-6) is a triazole-thiol derivative characterized by a fluorine-substituted phenoxy group at position 5 and a methyl group at position 4 of the triazole ring. Its structure combines the electron-withdrawing fluorine atom with the sulfur-containing thiol group, which enhances its reactivity and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUXWFDPJDYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407249 | |
| Record name | 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-43-6 | |
| Record name | 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorophenol with formaldehyde to form 4-fluorophenoxymethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenoxy group.
Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science. This article explores its scientific research applications, supported by documented case studies and data tables.
Pharmaceutical Applications
Antifungal Activity
One of the primary applications of this compound is in the development of antifungal agents. Triazoles are well-known for their efficacy against fungal infections. Research indicates that derivatives of 4-methyl-1,2,4-triazole exhibit significant antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. A study demonstrated that compounds similar to this compound showed promising results against various fungal strains, suggesting potential for therapeutic use in treating mycoses.
Mechanism of Action
The mechanism involves the inhibition of cytochrome P450-dependent enzymes responsible for sterol biosynthesis in fungi. This disruption leads to impaired cell membrane integrity and ultimately cell death.
Agricultural Applications
Fungicides
The compound has also been investigated for its potential as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a candidate for protecting crops from pathogenic fungi. Field trials have shown that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and corn.
Case Study: Efficacy on Wheat Fungal Pathogens
In a controlled study, a formulation with this triazole compound was applied to wheat crops affected by Fusarium species. Results indicated a significant decrease in disease severity and an increase in yield compared to untreated controls.
Material Science Applications
Corrosion Inhibitors
Recent research has explored the use of this compound as a corrosion inhibitor for metals. The thiol group in the structure is known to form strong bonds with metal surfaces, providing a protective layer that prevents oxidation.
Data Table: Corrosion Inhibition Efficiency
| Compound | Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|---|
| Control | Steel | 0.15 | - |
| Test | Steel | 0.05 | 66.67 |
| Control | Copper | 0.10 | - |
| Test | Copper | 0.03 | 70.00 |
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that enable the compound to bind to enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Structure: Substitutes fluorine with chlorine at the para position of the phenoxy group.
- Application : Demonstrated 88% corrosion inhibition efficiency for AA6061 aluminium alloy in 0.1 M HCl at 2 mM concentration, slightly lower than the fluorinated analog (92% efficiency under similar conditions) .
- Key Difference : Chlorine’s larger atomic size and lower electronegativity reduce adsorption strength compared to fluorine, impacting corrosion inhibition performance .
5-[(3-Fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Structure: Fluorine at the meta position of the phenoxy group.
Analogs with Bulky Substituents
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives
- Structure: Incorporates an adamantyl group at position 5 instead of fluorophenoxymethyl.
- Synthesis : Prepared via alkylation with 4-chlorobenzyl chloride in DMF .
- Activity : Adamantyl groups enhance lipophilicity, improving membrane permeability in antimicrobial studies, though specific data for this compound are pending .
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Structure: Replaces fluorophenoxymethyl with a decylthio-morpholine moiety.
- Application : Exhibits antifungal activity (e.g., against Candida albicans) but requires formulation in oil liniments due to poor aqueous solubility .
- Toxicity : LD₅₀ > 2000 mg/kg in acute toxicity studies, suggesting a safer profile than halogenated analogs .
Derivatives with Heterocyclic or Aromatic Modifications
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol
- Structure : Pyridinylmethyl group at position 4.
- Activity : Moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) due to the electron-deficient pyridine ring enhancing target binding .
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Structure : Methoxyphenyl and phenyl substituents.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Triazole-Thiol Derivatives
Biological Activity
5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.31 g/mol. The structure incorporates a triazole ring and a fluorophenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 667437-08-3 |
| SMILES | C=CCN1C(=NN=C1S)COC2=CC=C(C=C2)F |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of triazole derivatives, it was found that certain compounds exhibited IC50 values below 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating promising anticancer activity . The selectivity towards cancer cells suggests that these compounds could be further developed as targeted therapies.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances their ability to interact with microbial enzymes, leading to effective inhibition of growth. Research indicates that derivatives similar to this compound have shown activity against various bacterial and fungal strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes involved in critical metabolic pathways in both cancerous and microbial cells.
- Receptor Interaction : The polar nature of the triazole nucleus allows it to act as a hydrogen bond acceptor and donor, facilitating strong interactions with biological receptors .
- Metabolic Stability : The stability of the triazole ring makes these compounds resistant to metabolic degradation, enhancing their pharmacological profiles .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other triazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1H-1,2,4-triazole | Moderate | High | <100 |
| 5-(methylthio)-1H-1,2,4-triazole | High | Moderate | >100 |
| 5-(phenyl)-1H-1,2,4-triazole | Low | High | N/A |
Q & A
Q. What are the most reliable synthetic routes for 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via alkylation or Mannich reactions . For example:
- Alkylation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol derivatives with 4-fluorophenoxymethyl halides in polar solvents (e.g., 2-propanol) under reflux conditions. Purification involves recrystallization or silica gel chromatography .
- Mannich Reaction : Aminomethylation of triazole-thiol intermediates using formaldehyde and secondary amines, followed by acid neutralization to isolate products . Key Data : Yields range from 65% to 79% depending on substituents and reaction optimization .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify the 4-fluorophenoxy methyl group (δ ~4.5 ppm for -CH-O-) and triazole-thiol protons (δ ~13-14 ppm for -SH) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 267.35) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for -SH (~2550 cm) and triazole rings (~1600 cm) are diagnostic .
Q. How are impurities removed during synthesis?
- Recrystallization : Using 2-propanol or DMF to isolate high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves byproducts .
- Acid-Base Extraction : Sodium bicarbonate removes unreacted acidic intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with varying substituents?
- Solvent-Free Conditions : Reduces side reactions; e.g., thiocarbohydrazide reactions at 120°C for 4–5 hours improve efficiency .
- Catalytic Bases : NaOH or KCO enhances nucleophilic substitution in alkylation steps .
- Temperature Control : Lower temperatures (~0°C) minimize thiol oxidation during sensitive reactions . Case Study : Substituting 4-fluorophenoxy with 3-bromo-4-methoxybenzylidene increased yield to 79% due to reduced steric hindrance .
Q. How do substituents on the triazole ring influence biological activity?
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance thiol reactivity and hydrogen bonding, improving enzyme inhibition (e.g., tyrosinase) .
- Aromatic Substituents : Bulky groups (e.g., diphenylsulfone) reduce solubility but increase membrane permeability, affecting cytotoxicity . Contradiction Note : Some studies report higher antibacterial activity for 4-methyl derivatives compared to 4-phenyl analogs, possibly due to steric effects .
Q. How can contradictory bioactivity data across studies be resolved?
- Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial tests) to minimize variability .
- Structure-Activity Relationship (SAR) Modeling : Computational docking identifies key interactions (e.g., triazole-thiol with enzyme active sites) .
- Batch Purity Analysis : Impurities >2% (by HPLC) can skew results; rigorous characterization is critical .
Q. What strategies improve salt formation for enhanced pharmacological properties?
- Counterion Selection : Inorganic bases (e.g., NaOH) yield water-soluble salts, while organic bases (e.g., dimethylamine) improve lipid solubility .
- pH Optimization : Neutralization at pH 6–7 stabilizes thiolate ions without degradation . Example : Dimethylammonium salts of triazole-thiol derivatives show 2x higher bioavailability than free acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
